molecular formula C14H22O2S B14356064 [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene CAS No. 90183-87-2

[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene

Cat. No.: B14356064
CAS No.: 90183-87-2
M. Wt: 254.39 g/mol
InChI Key: HQGIWBNFJWCQOL-UHFFFAOYSA-N
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Description

[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene: is an organic compound with the molecular formula C13H20O2S It is characterized by the presence of a benzene ring substituted with a butoxy group and a sulfinyl group attached to a methylpropane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with 2-methylpropane-2-sulfinyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzene ring is replaced by the sulfinyl group. The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as distillation or recrystallization are often employed to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene can undergo oxidation reactions, where the sulfinyl group is further oxidized to a sulfone group. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where the butoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids, and mild acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous solvents.

    Substitution: Halides, amines, and polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of sulfinyl-containing molecules with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its sulfinyl group can interact with biological targets, making it a valuable scaffold for drug discovery.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene involves its interaction with molecular targets through its sulfinyl and butoxy groups. The sulfinyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the butoxy group can enhance the compound’s lipophilicity and facilitate its penetration into lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    [4-(2-Methylpropane-2-thio)butoxy]benzene: Similar structure but with a thioether group instead of a sulfinyl group.

    [4-(2-Methylpropane-2-oxy)butoxy]benzene: Similar structure but with an ether group instead of a sulfinyl group.

Uniqueness: [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can undergo oxidation and reduction reactions, providing a versatile platform for chemical modifications and functionalization.

Properties

CAS No.

90183-87-2

Molecular Formula

C14H22O2S

Molecular Weight

254.39 g/mol

IUPAC Name

4-tert-butylsulfinylbutoxybenzene

InChI

InChI=1S/C14H22O2S/c1-14(2,3)17(15)12-8-7-11-16-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3

InChI Key

HQGIWBNFJWCQOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)CCCCOC1=CC=CC=C1

Origin of Product

United States

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